2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol
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Overview
Description
2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol is a complex organic compound with a piperidine core structure This compound is characterized by the presence of two methoxyphenyl groups and one phenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, such as methylation and oximation, to introduce the phenyl group and hydroxyl group at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the phenyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of a phenyl group.
2,6-Bis(4-methoxyphenyl)pyridine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol is unique due to the presence of both methoxyphenyl and phenyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-28-20-12-8-17(9-13-20)22-16-23(27)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(29-2)15-11-19/h3-15,22-27H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHCFKXRWQVAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924703 |
Source
|
Record name | 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124069-12-1 |
Source
|
Record name | 4-Piperidinol, 2,6-bis(4-methoxyphenyl)-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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